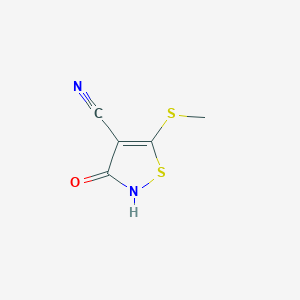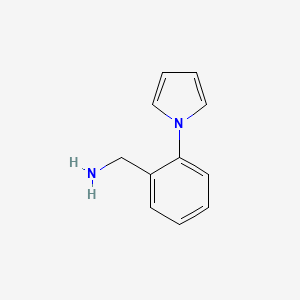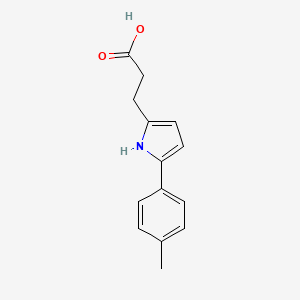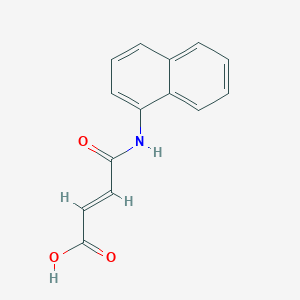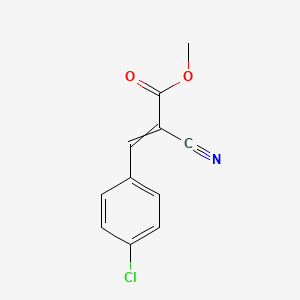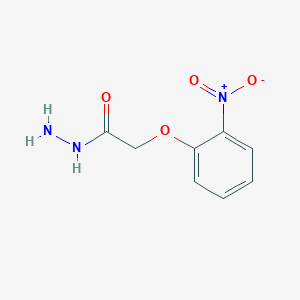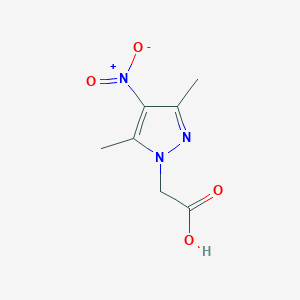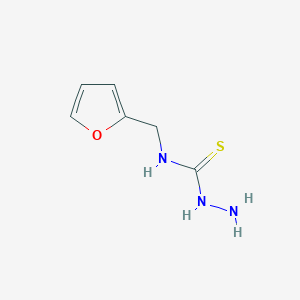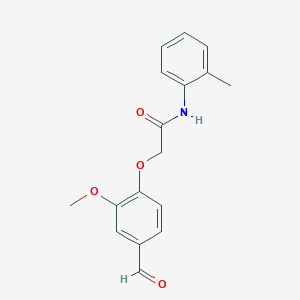
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide" is a structurally complex molecule that may have potential applications in various fields such as pharmacology and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can help us infer certain aspects of its chemistry and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of precursors and reaction conditions. For instance, the synthesis of a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate using N,N-dimethylformamide (DMF) as a solvent . This suggests that the synthesis of our target compound might also involve the use of halogenated precursors and base catalysts in a polar aprotic solvent like DMF.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . This implies that our compound of interest may also exhibit a complex crystalline structure, which could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various studies. For instance, the antioxidant properties of a related compound were determined using DPPH free radical scavenging tests, and the molecular electrostatic potential (MEP) surface map was investigated to estimate the chemical reactivity . This suggests that "2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide" could also exhibit antioxidant properties and that its reactivity could be assessed using MEP analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various spectroscopic methods. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by mass spectrometry, IR, and NMR spectroscopy . These techniques could be applied to our compound of interest to determine its physical and chemical properties, such as solubility, melting point, and stability.
Relevant Case Studies
Case studies involving similar compounds have shown significant biological activities. For instance, novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives exhibited hypoglycemic activity in an animal model, and their toxicity was assessed through histopathological studies . This indicates that our compound could also have potential biological activities, which could be explored in pharmacological studies.
Scientific Research Applications
Chemical Synthesis and Material Science
- The compound and its derivatives have been explored for their potential in the synthesis of functionalized amino acids with anticonvulsant activities. The structural analysis of such compounds reveals their stereochemical properties and potential interactions, highlighting their importance in the development of novel pharmacological agents (Camerman et al., 2005).
- In material science, derivatives of the compound have been synthesized and analyzed for their crystal structure, demonstrating applications in the understanding and design of molecular materials with specific properties (Peikow et al., 2006).
Medicinal Chemistry and Pharmacology
- Novel derivatives of the compound have been created for their hypoglycemic activity, showing significant potential in the treatment of diabetes. This research involves the synthesis of novel acetamide derivatives and their evaluation in animal models, providing insights into their therapeutic potential (Nikaljea et al., 2012).
- The compound's derivatives have been investigated for their antimicrobial activities, specifically against Mycobacterium tuberculosis, demonstrating the compound's relevance in the development of new anti-mycobacterial agents (Yar et al., 2006).
Pharmacokinetics and Toxicology
- Studies involving chloroacetamide herbicides and their metabolites have explored the metabolic pathways in human and rat liver microsomes. While not directly related to the compound of interest, these studies provide a framework for understanding the metabolic fate of structurally similar compounds (Coleman et al., 2000).
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-5-3-4-6-14(12)18-17(20)11-22-15-8-7-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERWSVQHTYLELH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195517 |
Source


|
| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |
CAS RN |
247592-67-2 |
Source


|
| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
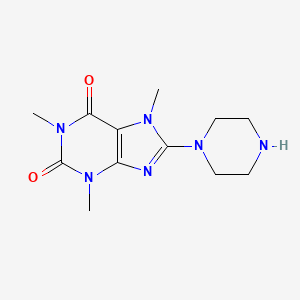

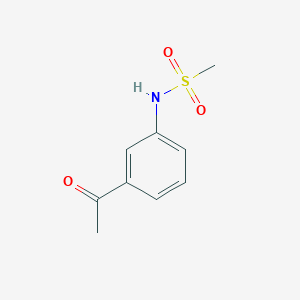
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
